Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl-
Overview
Description
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
Mechanism of Action
Target of Action
Similar compounds like 4-hydroxyphenylpyruvate dioxygenase (hppd) are known to interact with enzymes such as fe (ii) -containing non-heme oxygenase . This enzyme catalyzes the second reaction in the catabolism of tyrosine - the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Mode of Action
For instance, HPPD is known to catalyze the conversion of 4-hydroxyphenylpyruvate into homogentisate .
Biochemical Pathways
The compound likely affects the biochemical pathways involving tyrosine catabolism, given its potential interaction with the enzyme HPPD . HPPD is involved in the second reaction of tyrosine catabolism, converting 4-hydroxyphenylpyruvate into homogentisate . The downstream effects of this pathway could include the production of fumarate and acetoacetate, which are important molecules in energy metabolism .
Result of Action
Based on its potential interaction with hppd, it can be inferred that the compound might influence the levels of homogentisate, fumarate, and acetoacetate in the cell, thereby affecting energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous environments and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or oxidation processes. These methods are designed to maximize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced separation techniques are common in large-scale production.
Chemical Reactions Analysis
Types of Reactions: Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the aromatic ring are replaced by other substituents such as nitro groups or halogens.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Nitro-phenols, halogenated phenols, and other substituted aromatic compounds.
Scientific Research Applications
Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its potential antioxidant properties and effects on biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of resins, plastics, and other industrial materials.
Comparison with Similar Compounds
Phenol: The simplest phenol with a single hydroxyl group attached to an aromatic ring.
4-Methoxyphenol: A phenol derivative with a methoxy group (-OCH3) attached to the aromatic ring.
2,4-Dimethylphenol: A phenol with two methyl groups attached to the aromatic ring.
Uniqueness: Phenol, 4-[1-(4-hydroxyphenyl)-1-methylethyl]-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its structure allows for specific interactions with biological targets and unique reactivity in chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
4-[2-(4-hydroxyphenyl)propan-2-yl]-2-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-11-10-13(6-9-15(11)18)16(2,3)12-4-7-14(17)8-5-12/h4-10,17-18H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRAJYYHALXFLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70559717 | |
Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14151-63-4 | |
Record name | 4-[2-(4-Hydroxyphenyl)propan-2-yl]-2-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70559717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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